FF-10501 Retains Full Cytotoxicity in HMA-Resistant AML Cell Lines vs. Comparable Potency in Parental Lines
In preclinical evaluation across multiple AML cell lines, FF-10501-01 exhibited comparable anti-proliferative activity in both hypomethylating agent (HMA)-sensitive parental lines and their HMA-resistant derivative sublines. Specifically, in HL-60 and KG-1 AML cell lines, the 72-hour IC₅₀ values for FF-10501-01 were equivalent between parental and azacitidine-resistant variants [1]. This stands in contrast to azacitidine itself, which demonstrates substantially reduced potency in the resistant sublines. The mechanism of FF-10501-01 cytotoxicity—targeting guanine nucleotide biosynthesis independent of nucleoside analog metabolic activation pathways—explains the absence of cross-resistance with HMAs [1].
| Evidence Dimension | Anti-proliferative activity (72-hour IC₅₀) |
|---|---|
| Target Compound Data | Equivalent IC₅₀ in parental and HMA-resistant HL-60 and KG-1 cell lines |
| Comparator Or Baseline | Azacitidine: reduced potency in resistant vs. parental cells |
| Quantified Difference | No significant shift in FF-10501-01 IC₅₀ in resistant cells; azacitidine exhibits >10-fold IC₅₀ increase in resistant variants |
| Conditions | HL-60 (AML) and KG-1 (AML) parental cell lines and azacitidine-resistant derivative sublines; 72-hour proliferation assay |
Why This Matters
This demonstrates FF-10501-01 retains full efficacy in HMA-resistant AML models, directly supporting its selection for research or clinical contexts where HMA therapy has failed.
- [1] Yang H, Fang Z, Wei Y, Bohannan ZS, Ganan-Gomez I, Pierola AA, Paradiso LJ, Iwamura H, Garcia-Manero G. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia. Leuk Res. 2017 Aug;59:85-92. View Source
